molecular formula C28H28FN7O B11270727 3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(2-fluorophenyl)piperazino]-1-propanone

3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(2-fluorophenyl)piperazino]-1-propanone

Cat. No.: B11270727
M. Wt: 497.6 g/mol
InChI Key: IGXFPOMLIMQQQU-UHFFFAOYSA-N
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Description

3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(2-fluorophenyl)piperazino]-1-propanone is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(2-fluorophenyl)piperazino]-1-propanone involves multiple steps, including the formation of the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 3,4-dimethylphenyl and 2-fluorophenyl groups via nucleophilic substitution reactions.

    Coupling Reactions: Formation of the final product through coupling reactions involving the piperazine and propanone moieties.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(2-fluorophenyl)piperazino]-1-propanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

    Coupling: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, with typical conditions including reflux, inert atmosphere, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out

Scientific Research Applications

3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(2-fluorophenyl)piperazino]-1-propanone has a wide range of scientific research applications, including:

    Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases.

    Biological Studies: Examination of its effects on biological systems, including cell lines and animal models.

    Pharmacology: Study of its pharmacokinetics and pharmacodynamics.

    Industrial Applications: Use as a precursor or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(2-fluorophenyl)piperazino]-1-propanone involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate their activity.

    Signal Transduction: Interference with cellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine derivatives and related heterocyclic compounds. Examples include:

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • 1,2,4-Triazolo[1,5-a]pyridine derivatives

Uniqueness

The uniqueness of 3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(2-fluorophenyl)piperazino]-1-propanone lies in its specific combination of functional groups and heterocyclic rings, which confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C28H28FN7O

Molecular Weight

497.6 g/mol

IUPAC Name

3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C28H28FN7O/c1-19-7-8-21(17-20(19)2)23-18-25-28-31-30-26(35(28)15-16-36(25)32-23)9-10-27(37)34-13-11-33(12-14-34)24-6-4-3-5-22(24)29/h3-8,15-18H,9-14H2,1-2H3

InChI Key

IGXFPOMLIMQQQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)N5CCN(CC5)C6=CC=CC=C6F)C

Origin of Product

United States

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